2-(2-Propoxyethoxy)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-2-4-9-6-7-10-5-3-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCYDDALXPHSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027639 | |

| Record name | 2-(2-Propoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Eastman Chemical MSDS] | |

| Record name | Ethanol, 2-(2-propoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Propoxyethoxy)ethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 2-(2-Propoxyethoxy)ethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6881-94-3 | |

| Record name | Diethylene glycol monopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6881-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-propoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Propoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-propoxyethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8K0B3U2HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Propoxyethoxy)ethanol (CAS Number: 6881-94-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Propoxyethoxy)ethanol, also known as Diethylene Glycol Monopropyl Ether, with the CAS registration number 6881-94-3. This document delves into its physicochemical properties, spectroscopic characterization, synthesis, applications, and toxicological profile. As a member of the E-series glycol ethers, this compound exhibits versatile solvent properties, finding utility in coatings, inks, and cleaning formulations.[1][2] This guide is intended to be a critical resource for professionals in research and development, offering detailed protocols and in-depth scientific insights to support experimental design and application development.

Chemical Identity and Physicochemical Properties

This compound is a colorless liquid with a mild odor.[1][2] Its molecular structure, featuring both a hydroxyl group and ether linkages, imparts amphiphilic properties, rendering it miscible with water and a wide range of organic solvents.[2] This unique solubility characteristic is central to its function as a highly effective coupling agent and solvent in various formulations.[2]

Key Identifiers

| Identifier | Value |

| CAS Number | 6881-94-3 |

| IUPAC Name | This compound |

| Synonyms | Diethylene glycol monopropyl ether, DGPE, Eastman DP Solvent[1] |

| Molecular Formula | C7H16O3[1] |

| Molecular Weight | 148.2 g/mol [1][3] |

| InChI Key | DJCYDDALXPHSHR-UHFFFAOYSA-N[3] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for its application in various industrial and research settings, influencing its behavior as a solvent and its performance in formulations.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 212-216 °C (lit.) | [4][5] |

| Melting Point | -15.45 °C (estimate) | [4] |

| Density | 0.969 g/mL at 25 °C (lit.) | [4][6] |

| Flash Point | 99 °C (210 °F) | [4] |

| Refractive Index (n20/D) | 1.435 (lit.) | [4][5] |

| Vapor Pressure | 0.052 mm Hg | [1] |

| Water Solubility | Miscible | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectrum (Analogous Compound: 2-Propoxyethanol)

The ¹H NMR spectrum of the closely related 2-propoxyethanol provides insight into the expected chemical shifts for the propyl and ethoxy groups. The spectrum would exhibit characteristic signals for the terminal methyl protons, the methylene protons of the propyl group, and the methylene protons of the ethoxy group, as well as the hydroxyl proton.

-

Predicted ¹H NMR Chemical Shifts for this compound:

-

Propyl Group:

-

CH₃: ~0.9 ppm (triplet)

-

-CH₂- (next to CH₃): ~1.5 ppm (sextet)

-

-O-CH₂- (propyl): ~3.4 ppm (triplet)

-

-

Ethoxy Groups:

-

-O-CH₂-CH₂-O-: ~3.5-3.7 ppm (multiplet)

-

-

Terminal Ethanol Group:

-

-O-CH₂-CH₂-OH: ~3.6-3.8 ppm (multiplet)

-

-CH₂-OH: ~3.7 ppm (triplet)

-

-

Hydroxyl Proton:

-

-OH: Variable, dependent on concentration and solvent.

-

-

-

-

¹³C NMR Spectrum

Based on the structure, the ¹³C NMR spectrum is expected to show distinct signals for each of the seven carbon atoms in different chemical environments.

-

Predicted ¹³C NMR Chemical Shifts:

-

Propyl CH₃: ~10 ppm

-

Propyl -CH₂- (middle): ~22 ppm

-

Hydroxyl-adjacent -CH₂-: ~61 ppm

-

Propoxy-adjacent -CH₂- (propyl): ~70 ppm

-

Ether-linked -CH₂- carbons: ~70-73 ppm

-

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Expected IR Absorption Bands:

-

O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹

-

C-H Stretch (Alkyl): Sharp peaks in the region of 2850-3000 cm⁻¹

-

C-O Stretch (Ether and Alcohol): Strong bands in the region of 1050-1150 cm⁻¹

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation through cleavage of the C-O and C-C bonds.

-

Expected Fragmentation Pattern:

-

The molecular ion peak [M]⁺ at m/z 148 may be weak or absent.

-

Common fragments would result from the loss of alkyl and alkoxy groups. Alpha-cleavage adjacent to the ether oxygens is a likely fragmentation pathway.

-

Synthesis and Manufacturing

The industrial synthesis of this compound typically involves the reaction of diethylene glycol with a propanol source under catalytic conditions. A general laboratory-scale synthesis protocol can be adapted from established methods for the preparation of glycol ethers.

Proposed Synthesis Workflow

Sources

- 1. This compound | 6881-94-3 | Benchchem [benchchem.com]

- 2. DP solvent (diethylene glycol monopropyl ether) | Eastman [eastman.com]

- 3. 2-PROPOXYETHANOL(2807-30-9) 1H NMR spectrum [chemicalbook.com]

- 4. CN108558680B - A kind of method for producing diethylene glycol mono-3-aminopropyl ether - Google Patents [patents.google.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Ethanol, 2-(2-propoxyethoxy)- [webbook.nist.gov]

2-(2-Propoxyethoxy)ethanol molecular weight and formula

An In-Depth Technical Guide to 2-(2-Propoxyethoxy)ethanol for Researchers and Drug Development Professionals

Introduction

This compound, a member of the diethylene glycol monoalkyl ether family, is a versatile organic solvent with significant utility across various industrial and research applications. Characterized by its unique combination of ether and alcohol functional groups, it possesses amphipathic properties that make it an effective solvent for a wide range of substances, including resins, inks, and coatings.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of its core chemical properties, synthesis, analytical methodologies, and safety considerations to support its effective and safe use in research and development.

Core Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in controlled experimental settings. The molecular formula and weight define its stoichiometry, while its physical properties dictate its behavior as a solvent and its handling requirements.

Table 1: Molecular Identification and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Diethylene glycol monopropyl ether, DGPE | [1][2][3] |

| CAS Number | 6881-94-3 | [2][4][5] |

| Molecular Formula | C₇H₁₆O₃ | [2][4][5] |

| Molecular Weight | 148.20 g/mol | [2][4][6] |

| InChI Key | DJCYDDALXPHSHR-UHFFFAOYSA-N | [2][4] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Density | 0.969 g/mL at 25 °C | [5][6] |

| Boiling Point | 212-216 °C | [5][6] |

| Refractive Index | n20/D 1.435 | [5] |

Molecular Structure and Chemical Reactivity

The chemical behavior of this compound is dictated by its linear structure, which features two ether linkages and a terminal primary hydroxyl group. This structure imparts both hydrophilic (hydroxyl end) and lipophilic (propyl chain and ether backbone) characteristics.

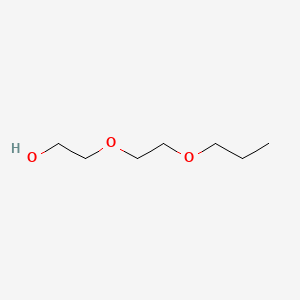

Caption: 2D structure of this compound (C₇H₁₆O₃).

Key Reactivity Insights

-

Hydroxyl Group Reactivity : The terminal primary hydroxyl (-OH) group is the principal site for chemical reactions. It can undergo esterification, etherification, and other transformations typical of primary alcohols, making it a potential reactant or building block in polymer synthesis.[4]

-

Ether Linkage Stability and Peroxide Formation : The ether linkages are generally stable. However, like other glycol ethers, this compound is susceptible to autoxidation in the presence of atmospheric oxygen, particularly when exposed to light or heat.[4] This process involves the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, leading to the formation of potentially hazardous hydroperoxides.[4] It is crucial to check for peroxides before heating or distilling this solvent.

Analytical Methodologies: Purity Assessment

Ensuring the purity of solvents is a critical, self-validating step in any experimental workflow to guarantee reproducibility and prevent side reactions from unknown contaminants. For this compound, gas chromatography with flame ionization detection (GC-FID) is a validated and highly effective method for determining purity.[4]

Experimental Protocol: Purity Determination by GC-FID

-

Objective: To quantify the purity of a this compound sample and identify any volatile impurities.

-

Instrumentation & Consumables:

-

Gas Chromatograph with FID detector.

-

Capillary Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

-

Solvent: Dichloromethane or a suitable high-purity solvent for dilution.

-

-

Methodology:

-

Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent. For instance, dilute 10 µL of the sample in 990 µL of dichloromethane.

-

Instrument Setup (Example Parameters):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (adjust as needed for peak shape and intensity)

-

Carrier Gas Flow: 1.0 mL/min (constant flow mode)

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Final Hold: Hold at 240 °C for 5 minutes.

-

-

FID Detector Temperature: 280 °C

-

-

Data Acquisition & Analysis:

-

Inject the prepared sample and record the chromatogram.

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

-

Causality and Trustworthiness: The choice of a mid-polarity column is based on the compound's structure, which has both polar (hydroxyl) and non-polar (alkyl chain, ether backbone) features. The temperature ramp ensures the separation of lower-boiling point impurities from the main analyte and elutes the higher-boiling point contaminants. The FID detector provides excellent sensitivity for organic compounds. This protocol establishes a self-validating system by ensuring the starting material meets a defined purity specification (e.g., >99%) before its use in a reaction or formulation.

Applications in Research and Industry

The physicochemical properties of this compound make it a high-performance solvent and coalescing agent.

-

Coatings and Inks: It is widely used as a solvent in coatings and as a retarder solvent for inks, helping to control drying time and improve film formation.[1]

-

Paints: It serves as a coalescing aid in latex paints, facilitating the formation of a continuous film as the paint dries.[1]

-

Cleaners: Its ability to dissolve both oils and water-soluble soils makes it an effective component in household and industrial cleaning formulations.[1]

-

Research: In a laboratory setting, it is a useful research compound, often employed as a high-boiling point reaction solvent.[4]

Safety and Toxicology Profile

Understanding the hazard profile of any chemical is fundamental to its safe handling and use. This compound is classified as an irritant.[4]

-

Primary Hazards:

-

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[7]

-

Avoid contact with skin and eyes.[7]

-

Keep away from heat, sparks, and open flames, and store in a tightly closed container.[7]

-

-

Toxicological Considerations:

-

Older studies indicated potential testicular toxicity at very high doses; however, the purity of the compound tested was often unknown.[1][4] It is generally accepted that the potential for glycol ethers to cause such effects decreases as the alkyl chain length increases.

-

The primary metabolite is 2-propoxyacetic acid (PAA), formed by the action of alcohol and aldehyde dehydrogenases.

-

References

-

Ethanol, 2-(2-propoxyethoxy)-. NIST Chemistry WebBook. Available at: [Link]

-

Ethanol,2-(2-propoxyethoxy). ChemBK. Available at: [Link]

-

This compound | C7H16O3. BuyersGuideChem. Available at: [Link]

-

2-[2-(2-Propoxyethoxy)ethoxy]ethanol | C9H20O4 | CID 11355992. PubChem. Available at: [Link]

-

This compound - Hazardous Agents. Haz-Map. Available at: [Link]

-

Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc). Cole-Parmer. Available at: [Link]

-

Ethanol, 2-propoxy-: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

-

2-(2-Ethoxyethoxy)ethanol. Wikipedia. Available at: [Link]

-

Ethanol, 2-(2-propoxyethoxy)-. NIST WebBook. Available at: [Link]

-

2-(2-ETHOXYETHOXY)ETHANOL. Ataman Kimya. Available at: [Link]

Sources

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Ethanol, 2-(2-propoxyethoxy)- [webbook.nist.gov]

- 3. Ethanol, 2-(2-propoxyethoxy)- [webbook.nist.gov]

- 4. This compound | 6881-94-3 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C7H16O3 - BuyersGuideChem [buyersguidechem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.ca [fishersci.ca]

physical and chemical properties of 2-(2-Propoxyethoxy)ethanol

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Propoxyethoxy)ethanol

Introduction

This compound, a member of the diethylene glycol ether family, is a high-performance organic solvent with a unique combination of properties that make it a valuable component in a wide range of industrial and commercial applications. Its molecular structure, characterized by ether linkages and a terminal hydroxyl group, imparts an amphiphilic nature, allowing it to effectively dissolve both polar and non-polar substances. This guide provides a comprehensive overview of the core , offering critical data and insights for researchers, chemists, and formulation scientists.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all chemical and toxicological assessment. This compound is unambiguously identified by its CAS (Chemical Abstracts Service) number and its molecular structure.

-

IUPAC Name: this compound[1]

-

Synonyms: Diethylene glycol monopropyl ether, Diethylene glycol propyl ether, DGPE[2][3][4]

The structure consists of a propyl group attached via an ether linkage to a diethylene glycol backbone. This configuration is key to its solvency and coupling capabilities.

Caption: Molecular Structure of this compound

Physical Properties

The physical properties of this compound dictate its behavior in various physical systems and are critical for engineering and formulation design. It is typically a colorless liquid.[2]

| Property | Value | Source(s) |

| Molecular Weight | 148.2 g/mol | [1][5] |

| Boiling Point | 212-216 °C (lit.) | [5] |

| Density | 0.969 g/mL at 25 °C (lit.) | [5] |

| Vapor Pressure | 0.052 mm Hg | [2] |

| Flash Point | 210 °F (98.9 °C) | [5] |

| Appearance | Colorless Liquid | [2] |

These properties, particularly its high boiling point and low vapor pressure, classify it as a slow-evaporating solvent. This is a desirable characteristic for applications requiring long open times, such as in certain inks and coatings, as it allows for better film formation and leveling.

Chemical Properties and Reactivity

Solvency and Miscibility

The defining chemical feature of this compound is its excellent solvency. The combination of ether linkages (hydrophobic) and a terminal alcohol group (hydrophilic) allows it to act as a powerful coupling agent, bringing otherwise immiscible materials into solution. This amphiphilic balance enables its use in formulations containing both water and organic components, such as in household and industrial cleaners.[2]

Oxidation and Peroxide Formation

Like other glycol ethers, this compound is susceptible to autoxidation in the presence of atmospheric oxygen, which can lead to the formation of potentially hazardous organic peroxides.[1] This reaction is typically initiated by heat, light, or the presence of radical initiators. The mechanism involves the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, which is an activated position for radical attack.[1]

Causality: The ether linkage weakens the C-H bond on the adjacent carbon, making it more susceptible to hydrogen abstraction and subsequent reaction with oxygen to form a peroxy radical. This initiates a chain reaction that propagates peroxide formation.[1]

Due to this reactivity, it is crucial to store this compound in tightly closed containers, away from heat and light, and to test for the presence of peroxides before distillation or heating.

Incompatibilities

This compound is incompatible with strong oxidizing agents.[6] Contact with these substances can lead to vigorous, exothermic reactions, posing a significant safety hazard.

Key Applications

The unique make it a versatile solvent and coupling agent in numerous fields:

-

Coatings and Paints: It serves as a coalescing aid in latex paints and as a solvent in automotive and plastic coatings.[2] Its slow evaporation rate ensures a smooth, uniform finish.

-

Inks: It is used as a retarder solvent for various types of inks, controlling drying time and improving printability.[2]

-

Cleaners: Its ability to dissolve both organic soils and be miscible with water makes it a key ingredient in household and industrial hard surface cleaners.[2]

Safety and Handling

Hazard Identification

This compound is classified as a serious eye irritant.[7] The GHS hazard classification includes the H319 statement: "Causes serious eye irritation".[7]

Recommended Handling Procedures

A standard protocol for handling this chemical in a laboratory setting involves a multi-layered approach to safety, ensuring minimal exposure and risk.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Ethanol, 2-(2-propoxyethoxy)- [webbook.nist.gov]

- 4. 2-(PROPOXYETHOXY)ETHANOL | 6881-94-3 [amp.chemicalbook.com]

- 5. This compound | C7H16O3 - BuyersGuideChem [buyersguidechem.com]

- 6. DI(PROPYLENE GLYCOL) PROPYL ETHER | 29911-27-1 [chemicalbook.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6881-94-3 Name: this compound [xixisys.com]

2-(2-Propoxyethoxy)ethanol synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Propoxyethoxy)ethanol

Abstract

This compound, also known as diethylene glycol monopropyl ether (DPGE), is a versatile solvent with significant applications in coatings, inks, and cleaning formulations.[1] Its unique combination of ether and alcohol functionalities imparts favorable properties such as high solvency for a wide range of resins, a slow evaporation rate, and complete water miscibility. This guide provides a comprehensive overview of the principal synthesis methodologies and purification strategies for this compound, tailored for researchers, chemists, and professionals in process development. We will explore the industrial standard of catalytic ethoxylation and the laboratory-scale Williamson ether synthesis, detailing the underlying chemical principles and providing actionable protocols. Furthermore, this document outlines robust purification and analytical validation techniques essential for achieving high-purity material suitable for demanding applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its synthesis, purification, and application.

| Property | Value | Source |

| CAS Number | 6881-94-3 | [2][3] |

| Molecular Formula | C₇H₁₆O₃ | [2][4] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 212-216 °C (lit.) | [3] |

| Density | 0.969 g/mL at 25 °C (lit.) | [3][4] |

| Vapor Pressure | 0.052 mm Hg | [1] |

| Flash Point | 210 °F (98.9 °C) | [3] |

| Solubility | Miscible with water and many organic solvents | [5] |

Synthesis Methodologies

The synthesis of this compound can be approached from two primary routes: direct ethoxylation, which is favored for industrial-scale production, and the Williamson ether synthesis, a classic method more commonly employed in laboratory settings.

Industrial Synthesis: Catalytic Reaction of Propanol and Ethylene Oxide

The predominant industrial method for manufacturing glycol ethers involves the catalyzed reaction of an alcohol with ethylene oxide.[5] This process can be tuned to produce a distribution of mono-, di-, and tri-ethylene glycol ethers. To synthesize this compound, n-propanol is reacted with two molar equivalents of ethylene oxide.

Causality and Mechanistic Insight: The reaction proceeds via a base-catalyzed nucleophilic ring-opening of the ethylene oxide. The propanol is first deprotonated by a catalyst (e.g., sodium hydroxide) to form the more nucleophilic propoxide ion. This ion attacks one of the carbon atoms of the ethylene oxide ring, opening the strained three-membered ring to form the mono-ethoxylated product, 2-propoxyethanol. This product's terminal alcohol can then be deprotonated and react with a second molecule of ethylene oxide to yield the target molecule, this compound. The molar ratio of alcohol to ethylene oxide is a critical parameter that controls the degree of ethoxylation and the final product distribution.[5]

Caption: Industrial synthesis via sequential ethoxylation of n-propanol.

Laboratory Synthesis: Williamson Ether Synthesis

For laboratory-scale synthesis, the Williamson ether synthesis offers a more controlled, albeit less atom-economical, route.[6] This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[6][7] To synthesize this compound, the alkoxide of diethylene glycol is reacted with a propyl halide.

Causality and Mechanistic Insight: This method is predicated on the principles of the SN2 reaction.[8] The reaction's success hinges on using a primary alkyl halide (e.g., 1-bromopropane) to minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[7] A strong base, such as sodium hydride (NaH), is required to fully deprotonate the diethylene glycol, forming the sodium salt (alkoxide) which is a potent nucleophile. The alkoxide then performs a backside attack on the carbon atom bearing the halogen, displacing it and forming the ether linkage.

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and a nitrogen inlet.

-

Reagent Preparation: In the flask, dissolve diethylene glycol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: While stirring under a nitrogen atmosphere, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.

-

Expert Insight: The addition of NaH is exothermic and produces hydrogen gas. Slow, portion-wise addition at reduced temperature is crucial for safety and control.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating complete alkoxide formation. Add 1-bromopropane (1.05 eq.) dropwise via syringe.

-

Reflux: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-8 hours. Monitor the reaction progress using gas chromatography (GC) by analyzing aliquots for the disappearance of starting materials.

-

Quenching: After completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash with water (2x) and then with brine (1x).

-

Self-Validation: The aqueous washes remove the inorganic salt byproduct (NaBr) and unreacted diethylene glycol. The brine wash aids in breaking any emulsions and removing residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Analysis

The crude product from either synthesis route will contain unreacted starting materials, catalysts, and potential side products. High-purity this compound is obtained primarily through fractional distillation.

Purification by Fractional Distillation

Fractional distillation is highly effective for separating components of a liquid mixture with different boiling points.[5] Given the significant difference between the boiling point of the product (~212 °C) and the primary starting materials (n-propanol: 97 °C; diethylene glycol: 245 °C), this method is ideal.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed), a condenser, and receiving flasks. A vacuum setup is recommended to lower the boiling point and prevent potential thermal degradation.

-

Distillation: Charge the crude product into the distillation flask. Heat the flask gently using a heating mantle.

-

Fraction Collection:

-

Fore-run: Collect the initial low-boiling fraction, which will contain residual solvents (THF, diethyl ether) and unreacted 1-bromopropane or n-propanol.

-

Main Fraction: As the temperature at the head of the column stabilizes near the boiling point of the product (212-216 °C at atmospheric pressure, lower under vacuum), collect the main fraction in a clean, pre-weighed receiving flask.

-

Residue: High-boiling residues, including unreacted diethylene glycol and polymeric byproducts, will remain in the distillation flask.

-

-

Validation: Confirm the purity of the collected main fraction using the analytical methods described below.

Caption: Workflow for the purification and quality control of the final product.

Analytical Quality Control

Rigorous analytical testing is essential to validate the purity and identity of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity.[9] A GC method can separate the target compound from residual starting materials and byproducts, while the mass spectrometer confirms the identity of the peaks by their mass-to-charge ratio. Purity is determined by the area percentage of the product peak relative to all other peaks in the chromatogram.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to unequivocally confirm the chemical structure of the synthesized molecule, ensuring the correct connectivity of the propyl and diethylene glycol moieties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups. The spectrum for this compound will show a characteristic broad O-H stretch (from the terminal alcohol) around 3400 cm⁻¹ and strong C-O stretches (from the ether linkages) in the 1100 cm⁻¹ region.

Safety Considerations and Peroxide Formation

This compound is classified as a serious eye irritant.[11][12] Appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn during handling. All synthesis and purification steps should be performed in a well-ventilated fume hood.

A critical, often overlooked hazard with ethers is the formation of explosive peroxides upon exposure to air and light.[1][2]

Mechanism of Peroxide Formation: The process involves a free-radical chain reaction where a hydrogen atom on a carbon adjacent to an ether oxygen is abstracted. The resulting radical reacts with atmospheric oxygen to form a peroxy radical, which then propagates the chain by abstracting a hydrogen from another ether molecule to form a hydroperoxide.[2]

Detection and Mitigation:

-

Testing: Before heating or distilling any stored quantity of this compound, it is imperative to test for the presence of peroxides using commercially available test strips.

-

Inhibition: For long-term storage, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), is recommended.

-

Storage: Store the material in airtight, opaque containers, away from light and heat, to minimize peroxide formation.

References

-

2-[2-(2-Propoxyethoxy)ethoxy]ethanol | C9H20O4 | CID 11355992 - PubChem. National Center for Biotechnology Information. [Link]

- CN102115431A - Synthesis method of 2, 2-ethoxyethanol - Google Patents.

-

Glycol Ethers Properties & Examples, Organic Solvents. Dow Chemical Company. [Link]

-

GLYCOL ETHERS - IARC Publications. International Agency for Research on Cancer. [Link]

-

Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column - Restek Resource Hub. Restek Corporation. [Link]

-

This compound | C7H16O3 - BuyersGuideChem. BuyersGuideChem. [Link]

-

Ethanol, 2-propoxy-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

GLYCOL ETHERS 2554 - CDC. Centers for Disease Control and Prevention. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Government of Canada. [Link]

-

Diethylene glycol - Wikipedia. Wikipedia. [Link]

-

How can I purify and isolate Ethylene Glycol from my solution? - ResearchGate. ResearchGate. [Link]

- JP2577627B2 - Method for producing high-purity 2- (2'-chloroethoxy) ethanol - Google Patents.

-

Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

-

This compound - Hazardous Agents - Haz-Map. Haz-Map. [Link]

-

Method for the determination of propylene glycol monoethyl ether... - ResearchGate. ResearchGate. [Link]

-

Ethylene glycol purification - Sciencemadness Discussion Board. Sciencemadness. [Link]

-

How to explain the fact that propanol and ethylene glycol have similar molecular weights... - Quora. Quora. [Link]

-

Williamson Ether Synthesis - YouTube. Professor Dave Explains. [Link]

-

Ethanol, 2-(2-propoxyethoxy)- - NIST WebBook. National Institute of Standards and Technology. [Link]

-

GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol... - ResearchGate. ResearchGate. [Link]

-

Solvent Toxicity – Diethylene Glycol - U.OSU. The Ohio State University. [Link]

-

Safety Data Sheet: 2-(2-butoxyethoxy)ethanol - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound | 6881-94-3 | Benchchem [benchchem.com]

- 3. This compound | C7H16O3 - BuyersGuideChem [buyersguidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

An In-depth Technical Guide to the Solubility of 2-(2-Propoxyethoxy)ethanol

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Propoxyethoxy)ethanol (CAS No. 6881-94-3), a versatile glycol ether solvent also known as Diethylene Glycol Monopropyl Ether and marketed under trade names such as Eastman™ DP Solvent. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide delves into the physicochemical properties that govern its solubility, provides qualitative and quantitative solubility data in aqueous and organic media, and offers a theoretical framework for predicting its miscibility. Furthermore, a detailed experimental protocol for determining liquid-liquid miscibility is provided to empower researchers in their own laboratory settings.

Introduction to this compound

This compound is a member of the E-series glycol ethers, a class of solvents known for their excellent solvency, chemical stability, and compatibility with a wide range of substances.[1] Its unique molecular structure, which incorporates a terminal hydroxyl group, two ether linkages, and a propyl group, imparts a desirable balance of hydrophilic and hydrophobic characteristics. This amphiphilic nature is the primary reason for its broad utility as a solvent and coupling agent in numerous applications, including coatings, cleaners, inks, and pharmaceutical formulations.[2][3] Understanding its solubility profile is critical for formulation development, reaction chemistry, and purification processes.

Physicochemical Properties

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can exert. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₃ | [4] |

| Molecular Weight | 148.20 g/mol | [5] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 212-216 °C | [6] |

| Flash Point | 98.9 °C (210 °F) | [6] |

| Density | 0.969 g/mL at 25 °C | [6] |

| Vapor Pressure | 0.05 mmHg at 20 °C | [7] |

The presence of the terminal hydroxyl group allows for hydrogen bonding, a key factor in its water miscibility. The ether linkages also contribute to its polarity and ability to engage in hydrogen bonding as an acceptor. The propyl group, on the other hand, provides a non-polar, hydrophobic character. This combination of functional groups allows it to interact favorably with a wide spectrum of solutes and solvents.

Solubility Profile

The solubility of this compound is best understood by examining its behavior in both aqueous and organic systems.

Aqueous Solubility

Technical data sheets from manufacturers consistently describe this compound as being "miscible with water" or "water-miscible".[2] This high degree of water solubility is attributed to the ability of the hydroxyl group and ether oxygens to form strong hydrogen bonds with water molecules.

Organic Solvent Solubility

This compound is widely reported to be miscible with most common organic solvents.[2] This broad miscibility is a direct result of its molecular structure, which allows for a variety of intermolecular interactions including dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The following table summarizes the miscibility of this compound with a range of common organic solvents. "Miscible" indicates that the two liquids form a single homogeneous phase in all proportions at standard temperature and pressure.

| Solvent Class | Solvent | Miscibility | Source(s) |

| Alcohols | Ethanol | Miscible | [9] |

| Ketones | Acetone | Miscible | [10] |

| Aromatic Hydrocarbons | Toluene | Miscible | [7] |

| Aliphatic Hydrocarbons | Heptane | Partially Miscible/Immiscible | [11] |

| Ethers | Diethyl Ether | Miscible | [7] |

| Esters | Ethyl Acetate | Miscible |

Note: The partial miscibility/immiscibility with heptane is inferred from the existence of vapor-liquid equilibrium data for this binary mixture, which would not exist for a fully miscible pair under all conditions.[11]

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

A more quantitative approach to predicting the solubility of a substance in different solvents is the use of Hansen Solubility Parameters (HSP).[12] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[13] The underlying principle is that substances with similar HSP values are more likely to be miscible.[10]

The Hansen Solubility Parameters for this compound are as follows:

| Hansen Parameter | Value (MPa⁰.⁵) |

| δD (Dispersion) | 16.0 |

| δP (Polar) | 7.2 |

| δH (Hydrogen Bonding) | 11.3 |

To predict solubility, the "distance" (Ra) between the HSP of the solvent (2) and the solute (1) is calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [12]

A smaller Ra value indicates a higher affinity and greater likelihood of solubility. This principle is invaluable for solvent substitution and for designing solvent blends with specific properties. For example, a blend of two "poor" solvents can act as a "good" solvent if the volume-weighted average of their HSPs is close to that of the solute.[6]

Experimental Protocol for Determining Liquid-Liquid Miscibility

The following protocol provides a reliable, self-validating method for determining the miscibility of this compound with another liquid solvent at a given temperature.

Materials

-

This compound (of known purity)

-

Test solvent (of known purity)

-

Calibrated pipettes or graduated cylinders

-

A series of clear glass vials or test tubes with secure caps

-

Vortex mixer

-

Constant temperature bath (optional, for non-ambient temperature studies)

-

Light source for visual inspection

Step-by-Step Methodology

-

Preparation of Mixtures :

-

Label a series of 10 vials.

-

Prepare mixtures of this compound and the test solvent in varying volume/volume ratios, from 10:90 to 90:10, in 10% increments. For example, for a total volume of 10 mL:

-

Vial 1: 1 mL this compound + 9 mL test solvent

-

Vial 2: 2 mL this compound + 8 mL test solvent

-

...and so on.

-

-

Include pure samples of each component as controls.

-

-

Equilibration :

-

Securely cap each vial.

-

Vortex each mixture vigorously for 30-60 seconds to ensure intimate contact between the two liquids.

-

Allow the vials to stand undisturbed at a constant temperature (e.g., 25 °C) for at least 30 minutes. If a constant temperature bath is used, allow the vials to equilibrate in the bath.

-

-

Visual Inspection :

-

Visually inspect each vial against a well-lit background.[12]

-

Miscible : The mixture appears as a single, clear, homogeneous liquid phase with no visible interface.

-

Immiscible or Partially Miscible : The mixture is cloudy (indicating an emulsion) or separates into two distinct liquid layers.

-

-

Validation and Interpretation :

-

If all prepared ratios result in a single, clear phase, the two liquids are considered miscible in all proportions under the tested conditions.

-

If phase separation is observed at any ratio, the liquids are partially miscible or immiscible. The range of compositions over which phase separation occurs defines the miscibility gap.

-

Conclusion

This compound is a highly versatile solvent characterized by its miscibility with water and a broad range of organic solvents. This property is a direct consequence of its amphiphilic molecular structure, containing both hydrogen-bonding moieties and a non-polar alkyl chain. While it is miscible with most polar and moderately non-polar organic solvents, it exhibits limited miscibility with non-polar aliphatic hydrocarbons. The Hansen Solubility Parameters provide a robust theoretical framework for predicting its solubility behavior and for the rational design of solvent systems. The experimental protocol detailed in this guide offers a straightforward and reliable method for confirming miscibility in any laboratory setting.

References

-

Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). ACS Publications. [Link]

-

2-(2-ETHOXYETHOXY)ETHANOL. Ataman Kimya. [Link]

-

Applications of the Hansen solubility parameter for cellulose. (2019). BioResources. [Link]

-

Diethylene glycol monoethyl ether – Knowledge and References. Taylor & Francis. [Link]

-

Lower critical solution temperature (LCST) phase separation of glycol ethers for forward osmotic control. (2014). RSC Publishing. [Link]

-

Ethanol, 2-propoxy- + Heptane - Chemical & Physical Properties. Cheméo. [Link]

-

2-Ethoxyethanol. Wikipedia. [Link]

-

Thermophysical Study on the Mixing Properties of Mixtures Comprising 2-(2-Methoxyethoxy)ethanol, Butan-1-ol. (2023). ACS Publications. [Link]

-

COMPILATION OF EXTENDED BINARY INTERACTION PARAMETERS FOR ALCOHOLS MIXTURES ENCOUNTERED IN ALCOHOL SEPARATION PROCESS. (2016). ARPN Journal of Engineering and Applied Sciences. [Link]

-

Hansen Solubility Parameters. Kinam Park. [Link]

-

HSP Basics. Hansen Solubility Parameters. [Link]

-

2-[2-(2-Propoxyethoxy)ethoxy]ethanol | C9H20O4 | CID 11355992. PubChem. [Link]

-

Miscibility. Wikipedia. [Link]

-

Liquid Miscibility Lab Guide. Scribd. [Link]

-

Lower critical solution temperature (LCST) phase separation of glycol ethers for forward osmotic control. ResearchGate. [Link]

-

Ethanol, 2-propoxy-. NIST WebBook. [Link]

-

Ethanol, 2-(2-propoxyethoxy)-. NIST WebBook. [Link]

-

DIETHYLENE GLYCOL DIETHYL ETHER. Ataman Kimya. [Link]

-

Ethanol, 2-(2-propoxyethoxy)-. NIST WebBook. [Link]

-

Exercise 3 DETERMINATION OF THE LIQUID – VAPOUR EQUILIBRIUM IN A BINARY SYSTEM OF MISCIBLE LIQUIDS. University of Pardubice. [Link]

-

DIETHYLENE GLYCOL MONOETHYL ETHER. Ataman Kimya. [Link]

-

Glycol Ethers Properties & Examples, Organic Solvents. Dow. [Link]

-

Miscibility and Solubility Experiments. (2020). YouTube. [Link]

-

Solvent Miscibility Table. Vapourtec. [Link]

-

Mutual Solubility and Lower Critical Solution Temperature for Water + Glycol Ether Systems. ResearchGate. [Link]

-

CRC Handbook of Chemistry and Physics, 88th Edition. CRC Press. [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. vapourtec.com [vapourtec.com]

- 3. This compound | 6881-94-3 | Benchchem [benchchem.com]

- 4. 2-(PROPOXYETHOXY)ETHANOL | 6881-94-3 [amp.chemicalbook.com]

- 5. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Ethanol, 2-propoxy- + Heptane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 11. Solvent Miscibility Table [sigmaaldrich.com]

- 12. yg-chem.co.jp [yg-chem.co.jp]

- 13. Ethanol, 2-propoxy- [webbook.nist.gov]

A Researcher's Comprehensive Guide to the Safe Handling of 2-(2-Propoxyethoxy)ethanol

This guide provides an in-depth technical overview of the safety protocols and handling precautions for 2-(2-propoxyethoxy)ethanol, a versatile solvent frequently utilized in research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) information to offer a deeper understanding of the causality behind recommended safety measures, ensuring a culture of safety and scientific integrity within the laboratory.

Understanding the Compound: Properties and Inherent Risks

This compound, also known as diethylene glycol propyl ether, is a colorless liquid employed as a solvent in various applications, including coatings, inks, and cleaners.[1] Its utility in the laboratory stems from its unique solvency characteristics. However, a thorough understanding of its chemical and physical properties is paramount to mitigating potential risks.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is critical for assessing its behavior under various laboratory conditions, from storage to experimental use.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | [2][3] |

| Molecular Weight | 148.2 g/mol | [2][3][4] |

| Boiling Point | 212-216 °C | [2] |

| Flash Point | 99 °C (210 °F) | [2] |

| Density | 0.969 g/mL at 25 °C | [2] |

| Vapor Pressure | 0.052 mm Hg | [1] |

The Latent Hazard: Peroxide Formation

A primary, and often underestimated, hazard associated with this compound is its propensity to form explosive peroxides upon exposure to air and light.[1][4] This process of autoxidation can lead to the accumulation of unstable peroxide crystals, particularly in older containers or around the cap and threads of a bottle. A detonation can be triggered by friction, shock, or heat, which is a significant concern during common laboratory procedures like distillation or evaporation.

The mechanism of peroxide formation involves the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, a position that is susceptible to radical attack.[4] This reaction is often initiated by light or heat.[4]

Hazard Identification and Risk Mitigation

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies this compound as a substance that causes serious eye irritation.[4][5] Some sources also indicate that it can cause skin irritation.[6] Understanding these hazards is the first step in implementing effective risk mitigation strategies.

Toxicological Profile and Health Effects

The primary health concerns associated with this compound exposure are:

-

Eye Irritation : Direct contact with the liquid or its vapor can cause serious eye irritation.[5][6]

-

Skin Irritation : Prolonged or repeated skin contact may lead to irritation.[6]

-

Respiratory Tract Irritation : Inhalation of high concentrations of vapor may irritate the respiratory system.

-

Central Nervous System (CNS) Depression : Acute exposure in animal studies has been shown to cause CNS depression.[1]

It is important to note that while some glycol ethers are known for their reproductive toxicity, the potential for testicular toxicity with this compound appears to be lower and occurs at very high doses.[1][7] The metabolism of this compound is a key factor in its toxicity. It is metabolized to 2-propoxyacetic acid (PAA), which is implicated in the observed toxic effects.[7]

Standard Operating Procedures for Safe Handling

Adherence to well-defined standard operating procedures (SOPs) is crucial for minimizing the risks associated with this compound.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable. The following protocol outlines the minimum PPE requirements and a systematic approach to donning and doffing.

Mandatory PPE:

-

Eye Protection : Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) are essential. Always inspect gloves for any signs of degradation or puncture before use.

-

Body Protection : A laboratory coat must be worn and fully fastened.

-

Respiratory Protection : A NIOSH-approved respirator may be necessary if working with large quantities or in poorly ventilated areas.

Workflow for Donning and Doffing PPE:

Caption: Step-by-step workflow for responding to a minor chemical spill.

Detailed Spill Cleanup Steps:

-

Alert and Isolate : Immediately alert others in the vicinity and restrict access to the spill area.

-

Don PPE : Put on all necessary personal protective equipment.

-

Contain : If the spill is spreading, use absorbent materials to create a dike around the spill.

-

Absorb : Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels.

-

Collect and Dispose : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate : Clean the spill area with soap and water.

-

Report : Report the incident to the laboratory supervisor or safety officer.

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its properties and potential hazards, coupled with strict adherence to established safety protocols. By integrating the principles of risk assessment, proper handling techniques, and emergency preparedness into daily laboratory practice, researchers can mitigate the risks associated with this valuable solvent and foster a robust culture of safety.

References

-

Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024, April 9). Ethanol,2-(2-propoxyethoxy)-. Retrieved from [Link]

-

Hangzhou Z-CHO Technology Co., Ltd. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc). Retrieved from [Link]

-

Australian Government Department of Health. (2012, December 7). Ethanol, 2-propoxy-: Human health tier II assessment. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

-

University of California Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

-

New Jersey Department of Health. (2011, February). 2-Ethoxyethanol - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

Loughborough University. (n.d.). Peroxide Forming Solvents. Health and Safety Service. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(2-propoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. hsrm.umn.edu [hsrm.umn.edu]

- 2. series.publisso.de [series.publisso.de]

- 3. Ethanol, 2-(2-propoxyethoxy)- [webbook.nist.gov]

- 4. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]

- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 6. ors.od.nih.gov [ors.od.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

toxicological data of 2-(2-Propoxyethoxy)ethanol for lab use

An In-Depth Technical Guide to the Toxicology of 2-(2-Propoxyethoxy)ethanol for Laboratory Applications

This guide provides a comprehensive toxicological overview of this compound (CAS No. 6881-94-3), a glycol ether solvent also known as Diethylene Glycol Monopropyl Ether. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its hazards, mechanisms of action, and safe handling protocols to ensure informed and safe laboratory use.

Introduction and Physicochemical Profile

This compound is a versatile solvent utilized in various industrial and commercial applications, including cleaning formulations and as a chemical intermediate.[1] Its physical properties, particularly its miscibility and solvency, make it effective in diverse formulations. However, a thorough understanding of its toxicological profile is paramount for risk assessment and the implementation of appropriate safety measures in a research environment.

The toxicological characteristics of this compound are closely related to other glycol ethers, with its primary metabolite being the main driver of systemic effects. This guide delves into its toxicokinetics, specific endpoint toxicities, and the established experimental workflows for their evaluation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6881-94-3 | [1] |

| Molecular Formula | C₇H₁₆O₃ | [1][2] |

| Molecular Weight | 148.2 g/mol | [1][2] |

| Synonyms | Diethylene Glycol Monopropyl Ether, Ethanol, 2-(2-propoxyethoxy)- | [1][2] |

| Appearance | Liquid | N/A |

| Boiling Point | ~210°C - 310°C | [3] |

Toxicokinetics: Absorption, Metabolism, and Excretion

The biological impact of any xenobiotic is fundamentally governed by its absorption, distribution, metabolism, and excretion (ADME). For glycol ethers like this compound, these processes determine the concentration and duration of the parent compound and its metabolites at target organs.

Absorption

Significant absorption can occur via dermal contact, inhalation, and oral ingestion.[4] Dermal absorption is a particularly important route in occupational settings. The rate of skin absorption for glycol ethers generally decreases as the molecular weight increases.[5] In vitro studies on human skin have shown that related propylene glycol ethers can readily permeate the skin, a characteristic that must be considered when establishing handling procedures.[6][7]

Metabolism

The metabolism of this compound is a critical determinant of its toxicity. The parent compound undergoes oxidation via alcohol dehydrogenase to form an intermediate aldehyde. This aldehyde is then rapidly converted by aldehyde dehydrogenase to 2-propoxyacetic acid (PAA) , which is the predominant urinary metabolite and the primary agent responsible for the characteristic hemolytic effects observed in some species.[5]

This metabolic pathway is a hallmark of short-chain glycol ethers and is central to understanding their mechanism of toxicity. The efficiency of this conversion and the subsequent clearance of PAA can vary between species, influencing their relative sensitivity.

Core Toxicological Profile

The toxicity of this compound has been evaluated across a range of standard endpoints. The profile is largely characterized by low acute toxicity, moderate irritation potential, and systemic effects (primarily hemolysis) following repeated exposure, which are species-dependent.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure. For this compound, the acute toxicity is generally low across oral, dermal, and inhalation routes.

Table 2: Acute Toxicity Data for this compound and Analogues

| Route | Species | Value (LD₅₀/LC₅₀) | Classification | Source |

| Oral | Rat | > 2000 mg/kg bw | Low Toxicity | [5] |

| Dermal | Rabbit | 1300 mg/kg bw | Harmful in contact with skin | [5] |

| Inhalation | Rat | > 2132 ppm (7-hr) | No lethality observed | [5] |

Observed effects at high doses include central nervous system depression, prostration, hypothermia, and evidence of hemolysis (hemoglobinuria).[1][5]

Skin and Eye Irritation

Irritation studies are crucial for establishing appropriate handling requirements and personal protective equipment (PPE).

-

Skin Irritation : In animal studies, this compound is reported to be slightly irritating to the skin, particularly after repeated exposures.[4][5] These effects are generally not sufficient to warrant a formal hazard classification for skin irritation.[5]

-

Eye Irritation : The substance is a more significant eye irritant. It is classified as hazardous with the risk phrase 'Irritating to eyes'.[5] Effects observed in rabbit studies include conjunctival redness, edema, iritis, and corneal clouding that were reversible, but not within 7 days.[5]

Sensitization

Multiple animal studies have been conducted to assess the potential of this compound to cause skin sensitization (allergic contact dermatitis). The results from these studies are consistently negative.[4][5] Therefore, the chemical is not considered to be a skin sensitizer.[5]

Repeated Dose Toxicity

Studies involving repeated administration are essential for identifying target organs and establishing a No-Observed-Adverse-Effect-Concentration (NOAEC). The primary effect noted in repeated-dose studies with this compound in rats is hemolysis (destruction of red blood cells).[4][8]

-

Mechanism of Hemolysis : The hemolytic activity is caused by the PAA metabolite.[4][8] There are marked species differences in sensitivity; rat erythrocytes are significantly more sensitive to the hemolytic effects of alkoxyacetic acids than human erythrocytes.[4][8] This is a critical factor in human health risk assessment, as data from rat studies may overestimate the risk to humans.[5]

-

Target Organs : Effects consistent with hemolysis, such as impacts on the spleen, liver, and kidneys, have been observed at higher concentrations in rat studies.[5]

-

NOAEC : In a 14-week inhalation study in rats, the NOAEC was established at 100 ppm (425 mg/m³).[5] At higher concentrations (200 and 400 ppm), effects related to hemolysis were observed.[5]

Genotoxicity

Genotoxicity assays investigate the potential for a chemical to damage genetic material (DNA). A range of in vitro and in vivo studies have been conducted.

-

In Vitro : Negative results were obtained in bacterial gene mutation tests (Ames test) and in mammalian cell chromosomal aberration tests.[4]

Carcinogenicity

No long-term carcinogenicity studies are available for this compound itself.[4][5] However, data from a structurally related and more potent analogue, 2-butoxyethanol, is used for assessment. Carcinogenicity studies with 2-butoxyethanol showed some tumor formation in mice, but international reviews have concluded that the mode of action for these tumors is not relevant to humans.[5] Therefore, by analogy, this compound is not expected to be a human carcinogen.[4][5]

Reproductive and Developmental Toxicity

-

Reproductive Toxicity : The potential for glycol ethers to cause testicular toxicity decreases with increasing alkyl chain length.[5] The metabolite PAA has been shown to be significantly less toxic to spermatocytes than the metabolites of shorter-chain glycol ethers like 2-methoxyethanol.[5] No significant effects on reproductive organs were observed in repeated-dose toxicity studies.[5]

-

Developmental Toxicity : Developmental toxicity studies in both rats and rabbits via inhalation exposure indicate that the chemical is not teratogenic (does not cause birth defects).[5] Skeletal variations noted in the offspring of rats occurred only at doses that also caused maternal toxicity (hemolysis), indicating a lack of selective fetal toxicity.[4][5] The NOAEC for developmental toxicity in rats was confirmed at 400 ml/m³, and in rabbits, the NOAEC is 500 ml/m³.[4][8]

Standardized Protocol: Acute Dermal Toxicity Assessment (OECD 402)

To ensure data reliability and mutual acceptance across jurisdictions, toxicological testing adheres to internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).[9][10] The following describes the workflow for an acute dermal toxicity study.

Objective: To determine the potential for a substance to cause systemic toxicity following a single, short-term dermal exposure and to estimate the LD₅₀.

Methodology:

-

Animal Selection: Healthy, young adult animals of a single laboratory rodent strain are used (typically rats or rabbits).

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape to hold the substance in place and prevent ingestion.

-

Exposure: The exposure period is 24 hours.

-

Observation Period: Following exposure, the wrapping is removed, and the skin is washed. Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, circulatory, and nervous systems), and changes in body weight for 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

-

Limit Test: For substances expected to have low toxicity, a limit test is often performed at a dose of 2000 mg/kg body weight. If no mortality or compound-related toxicity is observed, no further testing is required.

Laboratory Safety and Handling

Based on the toxicological profile, the following safety measures are essential when handling this compound in a laboratory setting:

-

Engineering Controls: Use only in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate vapors or aerosols.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes, given its classification as an eye irritant.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact. Dermal absorption is a significant route of exposure.

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or tasks with a high risk of splashing, additional protective clothing may be necessary.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound possesses a well-characterized toxicological profile of low acute toxicity. The primary hazards for laboratory professionals are serious eye irritation and the potential for systemic toxicity via dermal absorption with repeated exposure. The critical systemic effect, hemolysis, is mediated by its metabolite, PAA, and is significantly less potent in humans than in the most sensitive animal models (rats). The substance is not considered a skin sensitizer, genotoxicant, or human carcinogen. Adherence to standard laboratory safety protocols, including the consistent use of appropriate engineering controls and personal protective equipment, is sufficient to mitigate the risks associated with its handling.

References

-

Hartwig, A., & MAK Commission. (2019). 2-Propoxyethanol (2-(Propyloxy)ethanol). MAK Value Documentation, 4(4), 2155-2167. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2012). Ethanol, 2-propoxy-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

PubChem. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

OECD. (2005). SIDS Initial Assessment Report for 2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol. UNEP Publications. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Ethanol, 2-(2-propoxyethoxy)-. Substance Registry Services. Retrieved January 21, 2026, from [Link]

-

Hartwig, A., & MAK Commission. (2018). 2-Propoxyethanol (2-(Propyloxy)ethanol) [MAK Value Documentation, 2018]. Request PDF. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy)-. Retrieved January 21, 2026, from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 21, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-(2-butoxyethoxy)ethanol. Retrieved January 21, 2026, from [Link]

-

De Luca, H. P., et al. (2025). Human Skin Permeation of Ethoxy- and Propoxypropanol Commonly Found in Water-Based Products. Toxics, 13(8), 675. [Link]

-

Scientific Committee on Occupational Exposure Limits (SCOEL). (2007). Recommendation from the Scientific Committee on Occupational Exposure Limits for 2-Ethoxyethanol and 2-Ethoxyethyl acetate. [Link]

-

De Luca, H. P., et al. (2025). Human Skin Permeation of Ethoxy- and Propoxypropanol Commonly Found in Water-Based Products. ResearchGate. [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved January 21, 2026, from [Link]

-

Singh, S., et al. (2025). Methodological limitations and confounders in dermal toxicity evaluation of aqueous test substance by OECD technical guidelines 402, 410: our experience of testing ethanol based hand sanitizer. PMC - NIH. [Link]

-

Millonig, G., et al. (2010). Ethanol-mediated carcinogenesis in the human esophagus implicates CYP2E1 induction and the generation of carcinogenic DNA-lesions. PubMed. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Ethanol, 2-butoxy-, manufacture of, by-products from. Retrieved January 21, 2026, from [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on Phenoxyethanol. Public Health - European Union. [Link]

-